2-Bromo-3-ethylpyridine 2-Bromo-3-ethylpyridine
Brand Name: Vulcanchem
CAS No.: 142337-94-8
VCID: VC5876307
InChI: InChI=1S/C7H8BrN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
SMILES: CCC1=C(N=CC=C1)Br
Molecular Formula: C7H8BrN
Molecular Weight: 186.052

2-Bromo-3-ethylpyridine

CAS No.: 142337-94-8

Cat. No.: VC5876307

Molecular Formula: C7H8BrN

Molecular Weight: 186.052

* For research use only. Not for human or veterinary use.

2-Bromo-3-ethylpyridine - 142337-94-8

Specification

CAS No. 142337-94-8
Molecular Formula C7H8BrN
Molecular Weight 186.052
IUPAC Name 2-bromo-3-ethylpyridine
Standard InChI InChI=1S/C7H8BrN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
Standard InChI Key CCFSFJBKZLDTAX-UHFFFAOYSA-N
SMILES CCC1=C(N=CC=C1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 2-bromo-3-ethylpyridine consists of a six-membered aromatic pyridine ring with two substituents: a bromine atom at the C2 position and an ethyl group (-CH2_2CH3_3) at the C3 position. The nitrogen atom at the C1 position contributes to the ring's electron-deficient nature, enhancing its reactivity in electrophilic substitution and cross-coupling reactions .

Key structural identifiers include:

  • SMILES: CCC1=C(N=CC=C1)Br

  • InChIKey: CCFSFJBKZLDTAX-UHFFFAOYSA-N

  • Molecular Formula: C7H8BrN\text{C}_7\text{H}_8\text{BrN}

  • Molecular Weight: 186.05 g/mol

The ethyl group at C3 introduces steric effects that influence regioselectivity in subsequent reactions, while the bromine atom at C2 serves as a leaving group in nucleophilic substitutions .

Spectroscopic and Physical Properties

While experimental data on melting/boiling points are unavailable in the provided sources, predicted collision cross-section (CCS) values from mass spectrometry offer insights into its gas-phase behavior. For the [M+H]+[M+H]^+ ion (m/z 185.99129), the CCS is 129.8 Ų, indicating a compact molecular geometry .

Synthesis and Reaction Pathways

Synthetic Routes

2-Bromo-3-ethylpyridine is typically synthesized via direct bromination of 3-ethylpyridine. Electrophilic aromatic substitution (EAS) is the most common mechanism, where bromine (Br2_2) or a brominating agent (e.g., N-bromosuccinimide) reacts with the pyridine ring. The electron-withdrawing effect of the nitrogen atom directs bromination to the C2 position, while the ethyl group at C3 stabilizes the intermediate through hyperconjugation.

An alternative route involves alkylation followed by bromination:

  • Alkylation: Pyridine is first ethylated at C3 using ethyl halides in the presence of a Lewis acid catalyst.

  • Bromination: The resulting 3-ethylpyridine undergoes regioselective bromination at C2 .

Reactivity and Functionalization

The bromine atom in 2-bromo-3-ethylpyridine enables diverse transformations:

  • Nucleophilic Aromatic Substitution (NAS): Replacement of bromine with nucleophiles (e.g., amines, alkoxides) under basic conditions.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids to form biaryl structures, facilitated by palladium catalysts.

  • Lithiation: Deprotonation at C4 or C6 using strong bases (e.g., LDA) to install additional substituents .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

Recommended precautions include:

  • P261: Avoid breathing dust/fume.

  • P305+P351+P338: If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present .

Personal protective equipment (PPE) such as gloves, goggles, and respirators are essential during handling.

SupplierPackagingPrice
Activate Scientific250 mg$284
AK Scientific100 mg$453
AK Scientific2.5 g$2,102

Pricing scales non-linearly with quantity, reflecting the compound's high synthesis and purification costs.

Global Distribution

Eleven suppliers are listed globally, with Combiphos (Shanghai) and Energy Chemical being prominent distributors. Most offer bulk quantities (up to 2.5 g), catering primarily to research laboratories .

Applications in Organic Synthesis

Pharmaceutical Intermediates

2-Bromo-3-ethylpyridine is a key precursor in synthesizing kinase inhibitors and antiviral agents. Its bromine atom facilitates late-stage functionalization, enabling rapid diversification of drug candidates.

Material Science

The compound’s aromaticity and electron-deficient ring make it suitable for constructing conducting polymers and coordination complexes with transition metals .

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